molecular formula C9H6ClNO B1635400 5-(4-Chlorophenyl)isoxazole CAS No. 7064-32-6

5-(4-Chlorophenyl)isoxazole

Cat. No.: B1635400
CAS No.: 7064-32-6
M. Wt: 179.6 g/mol
InChI Key: DLWSAUPFARYKDH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of a 4-chlorophenyl group attached to the isoxazole ring enhances its chemical properties and potential applications. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(4-Chlorophenyl)isoxazole can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method is highly efficient and provides good yields of the desired product. The reaction typically requires the use of a catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid. This reaction proceeds under mild conditions and offers a straightforward route to the synthesis of isoxazoles .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using nitrile oxides and alkynes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Additionally, the use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxazoles and other oxygen-containing derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: Similar to isoxazole but with the nitrogen atom in a different position.

    Thiazole: Contains sulfur instead of oxygen in the five-membered ring.

    Pyrazole: Contains two nitrogen atoms in the five-membered ring.

Uniqueness

5-(4-Chlorophenyl)isoxazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other isoxazole derivatives and contributes to its diverse applications in scientific research and industry .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSAUPFARYKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7064-32-6
Record name 5-(4-Chlorophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7064-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7064-32-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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